molecular formula C6H3F4NO B2809010 2-Fluoro-5-(trifluoromethoxy)pyridine CAS No. 1361683-20-6

2-Fluoro-5-(trifluoromethoxy)pyridine

Cat. No.: B2809010
CAS No.: 1361683-20-6
M. Wt: 181.09
InChI Key: SMEDZBZPHZCNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both a fluorine atom and a trifluoromethoxy group attached to a pyridine ring

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:

Safety and Hazards

2-Fluoro-5-(trifluoromethoxy)pyridine is classified as a flammable liquid and vapor . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors .

Future Directions

Trifluoromethylpyridines, including 2-Fluoro-5-(trifluoromethoxy)pyridine, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethoxy)pyridine typically involves the introduction of fluorine and trifluoromethoxy groups onto a pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination and trifluoromethoxylation. The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for the diazotization step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison

2-Fluoro-5-(trifluoromethoxy)pyridine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEDZBZPHZCNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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